molecular formula C22H24ClN3O3S B2468470 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1705104-25-1

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No. B2468470
CAS RN: 1705104-25-1
M. Wt: 445.96
InChI Key: FPRARVZPJMQEEM-UHFFFAOYSA-N
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Description

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • 1,3,4-Oxadiazole derivatives, including those related to the compound , have been extensively synthesized due to their significant biological activities. For instance, synthesis methods involving the reaction of 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with piperidine have been developed to form various derivatives (Tyrkov, 2006).
  • Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, highlighting the importance of 1,3,4-oxadiazole bearing compounds in research (Khalid et al., 2016).

Biological Activities

  • Certain 1,3,4-oxadiazole derivatives have shown antibacterial potential. For example, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials (Iqbal et al., 2017).
  • Another study reported the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease, highlighting the application of these compounds in neurodegenerative diseases (Rehman et al., 2018).

Anticancer Potential

  • Research also extends into cancer treatment, where propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as promising anticancer agents (Rehman et al., 2018).

Structural and Antimicrobial Evaluation

  • Structurally, these derivatives have been characterized and evaluated for their antimicrobial effects. Studies have explored various substitutions on the 1,3,4-oxadiazole ring and their impact on antimicrobial activity (Krolenko et al., 2016).

Corrosion Inhibition

  • Beyond medicinal applications, these derivatives have been studied for their corrosion inhibition properties, illustrating their potential in industrial applications (Ammal et al., 2018).

properties

IUPAC Name

5-[[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-16-5-2-3-7-20(16)22-24-21(29-25-22)13-18-6-4-12-26(14-18)30(27,28)15-17-8-10-19(23)11-9-17/h2-3,5,7-11,18H,4,6,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRARVZPJMQEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

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